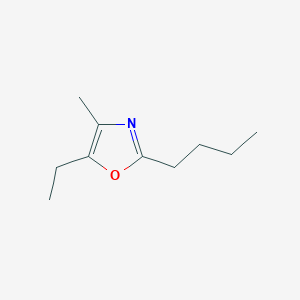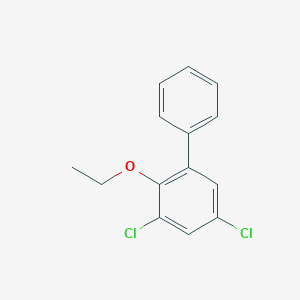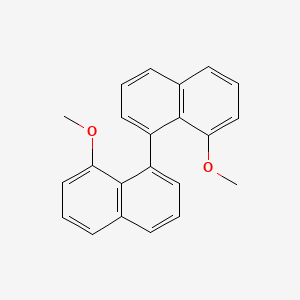
8,8'-Dimethoxy-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Dimethoxy-1,1’-binaphthalene is an organic compound that belongs to the binaphthalene family. It is characterized by the presence of two methoxy groups attached to the 8 and 8’ positions of the binaphthalene structure. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-1,1’-binaphthalene typically involves the methylation of naphthalene-2,7-diol using methyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Industrial Production Methods
In industrial settings, the production of 8,8’-Dimethoxy-1,1’-binaphthalene can be achieved using a Ziegler–Natta-type catalytic system. This method involves the use of titanium tetrachloride (TiCl4), 2,2’-dimethoxy-1,1’-binaphthalene, triethylaluminum dichloride (Et3Al2Cl3), and dibutylmagnesium (Bu2Mg) as catalysts. The reaction is carried out in toluene at temperatures ranging from 10 to 70°C .
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Dimethoxy-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions
Common reagents used in the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems .
Major Products Formed
The major products formed from the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include various substituted binaphthalenes, quinones, and dihydro derivatives. These products have diverse applications in different fields of research and industry .
Aplicaciones Científicas De Investigación
8,8’-Dimethoxy-1,1’-binaphthalene has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 8,8’-Dimethoxy-1,1’-binaphthalene involves its interaction with molecular targets and pathways. The compound’s unique chiral environment and electronic properties enable it to act as an effective ligand in metal-catalyzed reactions. It forms complexes with metal ions, facilitating various catalytic processes. The steric and electronic effects of the methoxy groups at the 8 and 8’ positions play a crucial role in determining the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
8,8’-Dimethoxy-1,1’-binaphthalene can be compared with other similar compounds, such as:
1,1’-Bi-2-naphthol (BINOL): BINOL is widely used as a chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): BINAP is another chiral ligand used in metal-catalyzed reactions.
The uniqueness of 8,8’-Dimethoxy-1,1’-binaphthalene lies in its specific substitution pattern and the resulting chiral environment, which makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
82265-47-2 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-methoxy-8-(8-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18O2/c1-23-19-13-5-9-15-7-3-11-17(21(15)19)18-12-4-8-16-10-6-14-20(24-2)22(16)18/h3-14H,1-2H3 |
Clave InChI |
FRMDRVAYLDMCMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


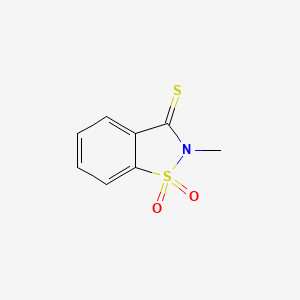
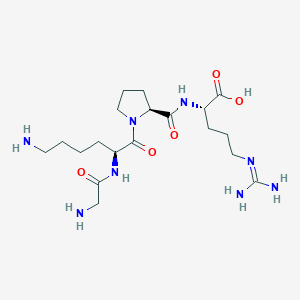
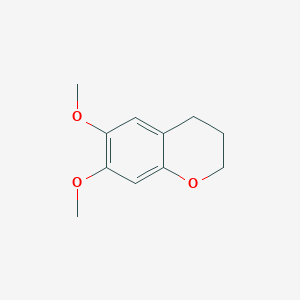
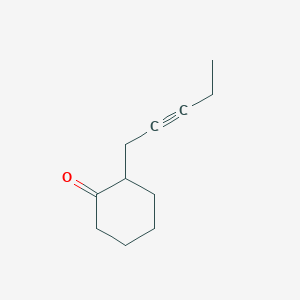
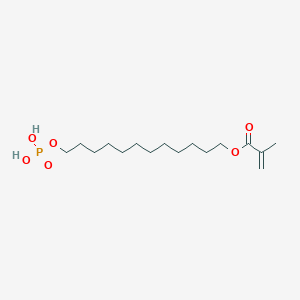
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
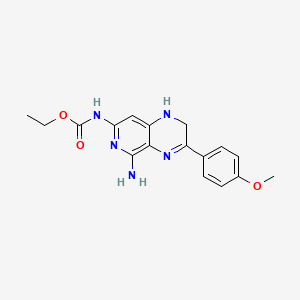
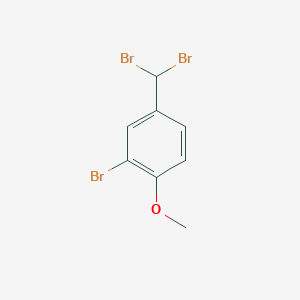
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
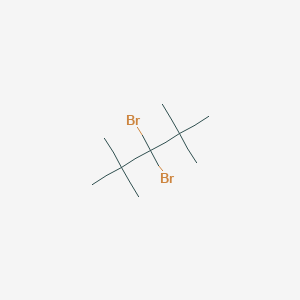
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
